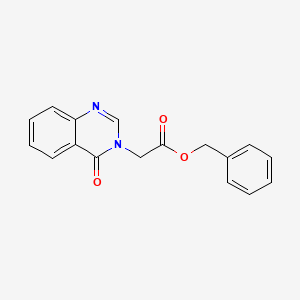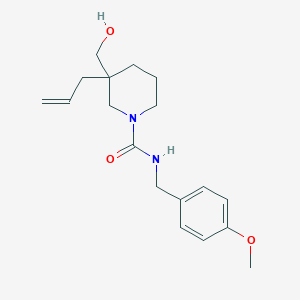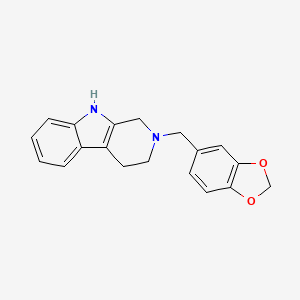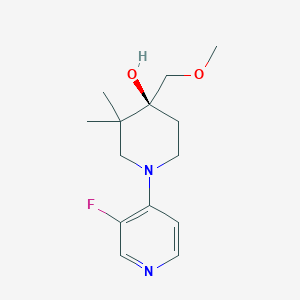![molecular formula C23H24FN3O B5640117 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-(4-fluorophenyl)-N-methylcyclopropanecarboxamide](/img/structure/B5640117.png)
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-(4-fluorophenyl)-N-methylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of complex pyrazole derivatives often involves multi-step reactions, including cyclocondensation and N-alkylation sequences, under specific conditions to achieve the desired functionalization and skeleton architecture (Sheikhi-Mohammareh et al., 2023). The detailed structural elucidation of similar compounds involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), allowing for the identification of substituents and structural confirmation (Girreser, Rösner, & Vasilev, 2016).
Molecular Structure Analysis
X-ray crystallography provides insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π interactions, crucial for understanding the compound's stability and reactivity. Hirshfeld surface analysis further aids in visualizing short intermolecular interactions on the molecular surface (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Chemical Reactions and Properties
Chemical properties, including reactivity and functional group transformations, are often predicted through computational methods like density functional theory (DFT) and explored experimentally via various organic synthesis routes. Domino reaction protocols, for example, illustrate the compound's potential for forming novel, densely functionalized structures, which can be pivotal in drug discovery (Sheikhi-Mohammareh et al., 2023).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are integral to understanding a compound's behavior under different conditions. These properties are typically investigated using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and single crystal X-ray diffraction (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Chemical Properties Analysis
The chemical properties encompass the compound's reactivity, stability, and interactions with different chemical entities. Studies often employ spectroscopic methods such as NMR, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy for a detailed understanding of these aspects (Girreser, Rösner, & Vasilev, 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-16-13-17(2)27(25-16)21-6-4-5-18(14-21)15-26(3)22(28)23(11-12-23)19-7-9-20(24)10-8-19/h4-10,13-14H,11-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIYMKCYMOUGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CN(C)C(=O)C3(CC3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-(4-fluorophenyl)-N-methylcyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5640055.png)

![N-[(1-ethyl-1H-imidazol-5-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5640063.png)
![N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine](/img/structure/B5640066.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B5640085.png)
![N,5-dimethyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5640087.png)
![(3R*,5S*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5640095.png)
![N-{4-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B5640101.png)
![[(3aS*,9bS*)-2-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5640108.png)
![6,7-dimethoxy-2-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5640114.png)
![[(3aS*,9bS*)-2-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5640121.png)